molecular formula C11H21NO4 B554485 N-Benzyloxycarbonyl-D-proline CAS No. 6404-31-5

N-Benzyloxycarbonyl-D-proline

Cat. No. B554485
CAS RN: 6404-31-5
M. Wt: 249.26 g/mol
InChI Key: RUFDYIJGNPVTAY-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonyl-D-proline, also known as N-Cbz-protected form of D-proline, is a white to pale yellowish powder . It is used to prepare trichostatin A and trapoxin B analogs as histone deacetylase inhibitors. It is also used to prepare potent and selective nonpeptide inhibitors of caspases 3 and 7 .


Synthesis Analysis

The synthesis of N-Benzyloxycarbonyl-D-proline is a challenge, especially in terms of the need for enantioselective methods, including asymmetric synthesis .


Molecular Structure Analysis

The molecular formula of N-Benzyloxycarbonyl-D-proline is C13H15NO4 . The compound belongs to the class of organic compounds known as proline and derivatives .


Chemical Reactions Analysis

N-Benzyloxycarbonyl-D-proline is an N-Cbz-protected form of D-proline. It is used in the preparation of various compounds, including trichostatin A and trapoxin B analogs, which are histone deacetylase inhibitors .

Scientific Research Applications

Enantiomeric Separation and Chiral Analysis

  • The compound N-benzyloxycarbonyl-D-proline (Z-L-glu-D-pro) has been used in enantiomeric separation of amino alcohols. It was tested as a chiral counter ion, though it did not show enantioselective retention in certain cases, indicating its limited effectiveness in this specific application (Karlsson & Karlsson, 1997).

Polymer Synthesis

  • N-benzyloxycarbonyl-D-proline has been involved in the synthesis of polymers. For example, polymers derived from hydroxyproline, such as poly(trans-4-hydroxy-N-benzyloxycarbonyl-L-proline), were created with N-benzyloxycarbonyl groups, which are easily removable. This demonstrates its utility in creating polymers with specific structural features (Lee, Yang, & Huang, 1999).

Crystal Structure and Steric Analysis

  • The crystal structure of derivatives of N-benzyloxycarbonyl-D-proline has been studied to understand steric hindrance and interactions between molecular groups, such as carbonyl groups. This helps in understanding the molecular conformations and interactions in more complex structures (Didierjean et al., 1995).

Enzyme Inhibition Studies

  • N-benzyloxycarbonyl-D-proline derivatives have been tested as inhibitors for specific enzymes, such as the post-proline cleaving enzyme. This demonstrates its potential as a tool in biochemistry and pharmacology for understanding and potentially regulating enzyme activity (Knisatschek & Bauer, 1986).

Synthetic Chemistry Applications

  • The compound has been used in the total synthesis of natural compounds, like cis-3-hydroxy-L-proline, from other substrates such as D-glucose, showcasing its utility in complex synthetic pathways (Kalamkar, Kasture, & Dhavale, 2010).

Mass Spectrometry and Structural Analysis

  • N-benzyloxycarbonyl-D-proline derivatives have been used to study the fragmentations in mass spectrometry, providing insights into the structural effects of proline and its derivatives in molecular analysis (Tsunematsu et al., 1987).

properties

IUPAC Name

(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214085
Record name 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl-D-proline

CAS RN

6404-31-5
Record name N-(Benzyloxycarbonyl)-D-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6404-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
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Record name 1-benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate
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Synthesis routes and methods I

Procedure details

To the solution of pyrrolidine-2-carboxylic acid (1.15 g, 10 mmol) of water (20 ml) was added sodium hydrate (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
Quantity
1.15 g
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1.6 g
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20 mL
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2.02 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
TD HARRIS - 1975 - search.proquest.com
… The salts were decomposed by addition of acid to provide N-benzyloxycarbonyl-D-proline (6J7) … N-Benzyloxycarbonyl-D-proline dicyclohexylamine salt (8) was obtained 100% optically …
Number of citations: 3 search.proquest.com
C Bernegger-Egli, KS Etter, F Studer, F Brux… - Journal of Molecular …, 1999 - Elsevier
… The same research group also established a process for the production of N-benzyloxycarbonyl-d-proline (Cbz-d-proline) from Cbz-dl-proline, using an enantioselective hydrolytic …
Number of citations: 6 www.sciencedirect.com
JE Macor, BL Chenard, RJ Post - The Journal of Organic …, 1994 - ACS Publications
H], Figure 1) as receptor probes, we became aware of the potential of the 3-(pyrrolidin-2 (R)-ylmethyl) group in 2 as a replacement for the 3-(2-aminoethyl group) in 5-HT (Figure l). 2g, …
Number of citations: 37 pubs.acs.org
JE Macer, BL Chenard, RJ Post - J. Org. Chem, 1994 - chemistry.mdma.ch
During the course of our investigations2 into the use of conformationally restricted analogs of the neurotransmitter serotonin (5-HT, la [R1= R2= HI, Figure 1) as receptor probes, we …
Number of citations: 1 chemistry.mdma.ch
M Dukat, PD Mosier, R Kolanos, BL Roth… - Journal of medicinal …, 2008 - ACS Publications
A population of 100 graphics models of the human 5-HT 6 serotonin receptor was constructed based on the structure of bovine rhodopsin. The endogenous tryptamine-based agonist …
Number of citations: 41 pubs.acs.org
C Eiden, O Mathieu, P Cathala, D Debruyne… - Clinical …, 2013 - Taylor & Francis
… , 3α-epithio-17α-methyl 17β-ol-N-benzyloxycarbonyl- d-proline, sold as laboratory reagent. … , 3α)-epithio-17α-methyl 17β-ol-N-benzyloxycarbonyl-d-proline (Fig. 3). In the literature, some …
Number of citations: 52 www.tandfonline.com
CM Howard - 2001 - scholarworks.wm.edu
The mercury coordination chemistry of the cyclic dipeptides cyclo (L-alanyl-L-histidyl)(cAH), cyclo (L-histidyl-L-histidyl)(cHH), cyclo (L-alanyl-L-methionyl)(cAM), and cylco (L-methionyl-L…
Number of citations: 2 scholarworks.wm.edu
A Batisse, M Marillier, C Chevallier… - … Analytique et Clinique, 2017 - Elsevier
… For example, (2α, 3α) epithio-17α-methyl 17β-ol-N-benzyloxycarbonyl-d-proline appears to be a counterfeit name to evade the laws. Moreover, the notion “Warnings” on the packaging …
Number of citations: 5 www.sciencedirect.com
JEB Barber - 2015 - ruor.uottawa.ca
… A similar process is used for the production of Nbenzyloxycarbonyl-D-proline, used in the synthesis of Eletriptan, a drug used to treat migraines. In this method, an L-proline acylase from …
Number of citations: 3 ruor.uottawa.ca
JH GARDNER - 1984 - search.proquest.com
… This chillded solution containing free amine tripeptide was coupled directly with N-benzyloxycarbonyl-D-proline (0.38 g, 1.52 mmol) according to general procedure C (0.31 g DCC, 0.23 …
Number of citations: 2 search.proquest.com

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